N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
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Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, molecular weight, and spectral data. For “N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide”, the available data indicates a melting point of 231–233 °C . The molecular weight is 423.52.Scientific Research Applications
- Thiazoles, including our compound of interest, have been investigated for their antimicrobial potential. They exhibit activity against bacteria, fungi, and other pathogens. For instance, sulfathiazole is an antimicrobial drug that contains a thiazole ring .
- Thiazoles have shown promise as antiviral agentsRitonavir , an antiretroviral drug, contains a thiazole ring .
- Some thiazole derivatives exhibit anti-inflammatory properties. Researchers have explored their potential as COX-1 and COX-2 inhibitors .
- Thiazoles have been studied as potential antitumor and cytotoxic agents. Compounds like Bleomycine and Tiazofurin fall into this category .
- Thiazoles are used in herbicides and plant desiccants. Our compound’s scaffold may have applications in agriculture .
- Thiazole derivatives serve as chemical reaction accelerators. Investigating the reactivity of our compound could reveal interesting catalytic properties .
Antimicrobial Properties
Antiviral Activity
Anti-Inflammatory Effects
Antitumor and Cytotoxic Properties
Herbicides and Plant Desiccants
Chemical Reaction Accelerators
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c23-18-9-10-19-20(13-18)28-22(25-19)26(15-17-7-4-12-24-14-17)21(27)11-8-16-5-2-1-3-6-16/h1-7,9-10,12-14H,8,11,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCOASHBVWJWJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |
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